

An In-depth Technical Guide to the Discovery and History of Tetraiodoethylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraiodoethylene**

Cat. No.: **B1221444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraiodoethylene (C_2I_4), also known as diiodoform, is a fully iodinated alkene that has carved a niche in the history of organic chemistry and has been explored for various applications since its discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of **tetraiodoethylene**, with a focus on detailed experimental protocols and data presentation for the scientific community.

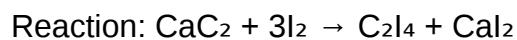
Discovery and Historical Context

Tetraiodoethylene was first synthesized and characterized by the German chemist Adolf von Baeyer in 1885.^[1] A decade later, in 1893, M. L. Maquenne and Taine proposed its use as an antiseptic under the name "Diiodoform".^[1] This was positioned as a viable alternative to iodoform, which, despite its antiseptic properties, was notorious for its strong and persistent odor, posing a challenge for physicians in private practice.^[1]

Physicochemical Properties

Tetraiodoethylene is a yellow crystalline solid that is odorless.^[1] It is known to turn brown upon exposure to light due to decomposition, emitting a characteristic odor.^[1] It is insoluble in water but soluble in a range of organic solvents, including benzene, chloroform, carbon disulfide, and toluene, and is sparingly soluble in ether.^[1]

Table 1: Physical and Chemical Properties of Tetraiodoethylene


Property	Value	Source(s)
Molecular Formula	C_2I_4	[1] [2] [3]
Molar Mass	531.64 g/mol	[1] [2] [3] [4]
Appearance	Yellow crystalline solid	[1]
Melting Point	187–192 °C	[1]
191–193 °C	[2]	
Boiling Point	Sublimes	[1]
Density	2.98 g/cm ³	[1]
Vapor Density	18.3 (vs air)	
Solubility in water	Insoluble	[1]
Solubility (organic)	Soluble in chloroform, carbon disulfide, benzene, and toluene; sparingly soluble in ether.	[1]

Synthesis of Tetraiodoethylene

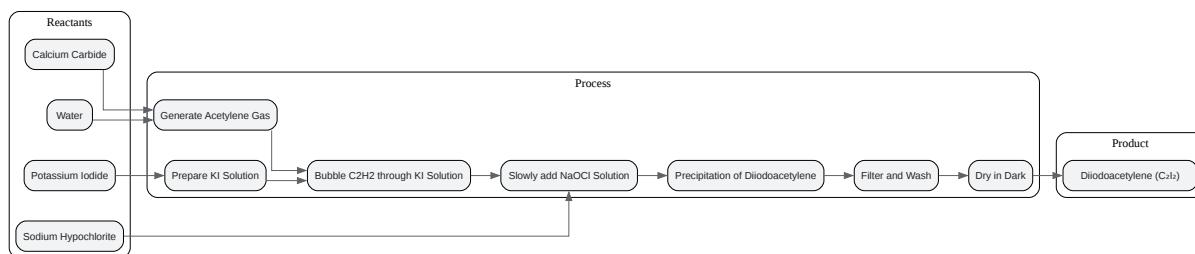
Several methods for the synthesis of **tetraiodoethylene** have been reported. The primary routes involve the iodination of calcium carbide or the direct iodination of its precursor, diiodoacetylene.

Synthesis from Calcium Carbide and Iodine

A direct method for preparing **tetraiodoethylene** involves the reaction of calcium carbide with iodine.[\[1\]](#) This reaction can also produce diiodoacetylene as a byproduct, which can then be further iodinated to yield the desired product.[\[1\]](#)

Detailed experimental protocols for this specific one-pot synthesis are not readily available in the reviewed literature.

Synthesis from Diiodoacetylene


A common and historically significant method for preparing **tetraiodoethylene** is the iodination of diiodoacetylene.

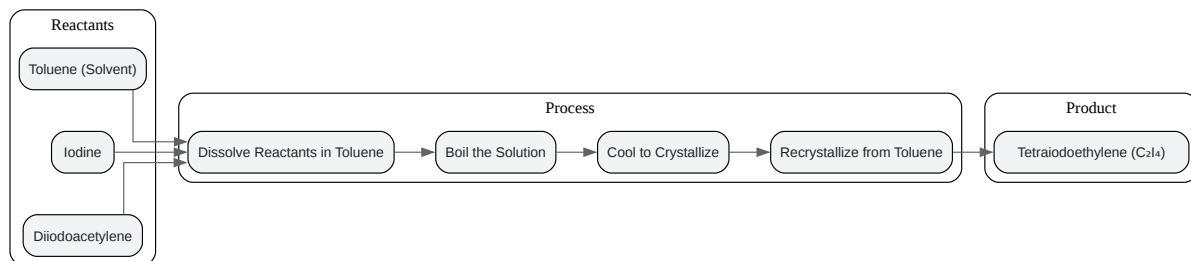
The precursor, diiodoacetylene, can be synthesized via the iodination of acetylene. A detailed procedure was described by W. M. Dehn in 1911 in the Journal of the American Chemical Society.

Experimental Protocol:

- Materials: Calcium carbide, potassium iodide, 12.5% sodium hypochlorite solution, distilled water.
- Procedure:
 - A steady stream of acetylene gas, generated by the reaction of calcium carbide with water, is bubbled through a solution of 3 g of potassium iodide in 40 mL of distilled water contained in a 100 mL measuring cylinder.
 - A 12.5% solution of sodium hypochlorite is slowly added dropwise to the potassium iodide solution through which acetylene is bubbling.
 - The solution will initially turn a reddish-amber color and then become pale yellow.
 - The slow addition of the sodium hypochlorite solution is continued until a flocculent white precipitate of diiodoacetylene forms and the addition of more hypochlorite no longer produces a yellow color.
 - The precipitated diiodoacetylene is collected by filtration, washed with cold water, and dried in a dark place, as it is sensitive to light.

Logical Workflow for Diiodoacetylene Synthesis:

[Click to download full resolution via product page](#)


Caption: Synthesis of Diiodoacetylene from Calcium Carbide.

Datta and Prosad described a method for the synthesis of **tetraiodoethylene** by the direct iodination of diiodoacetylene in their 1917 publication in the Journal of the American Chemical Society.

Experimental Protocol:

- Materials: Diiodoacetylene, iodine, toluene.
- Procedure: A mixture of diiodoacetylene and purified iodine is boiled in toluene. The **tetraiodoethylene** is then purified by recrystallization from toluene.

Specific quantities, reaction times, and yields were not detailed in the readily available literature. It is recommended to consult the original publication for precise experimental conditions: Datta, A. K., & Prosad, N. (1917). Halogenation. XVI. The Preparation of **Tetraiodoethylene**. *Journal of the American Chemical Society*, 39(3), 441-456.

Logical Workflow for **Tetraiodoethylene** Synthesis:[Click to download full resolution via product page](#)

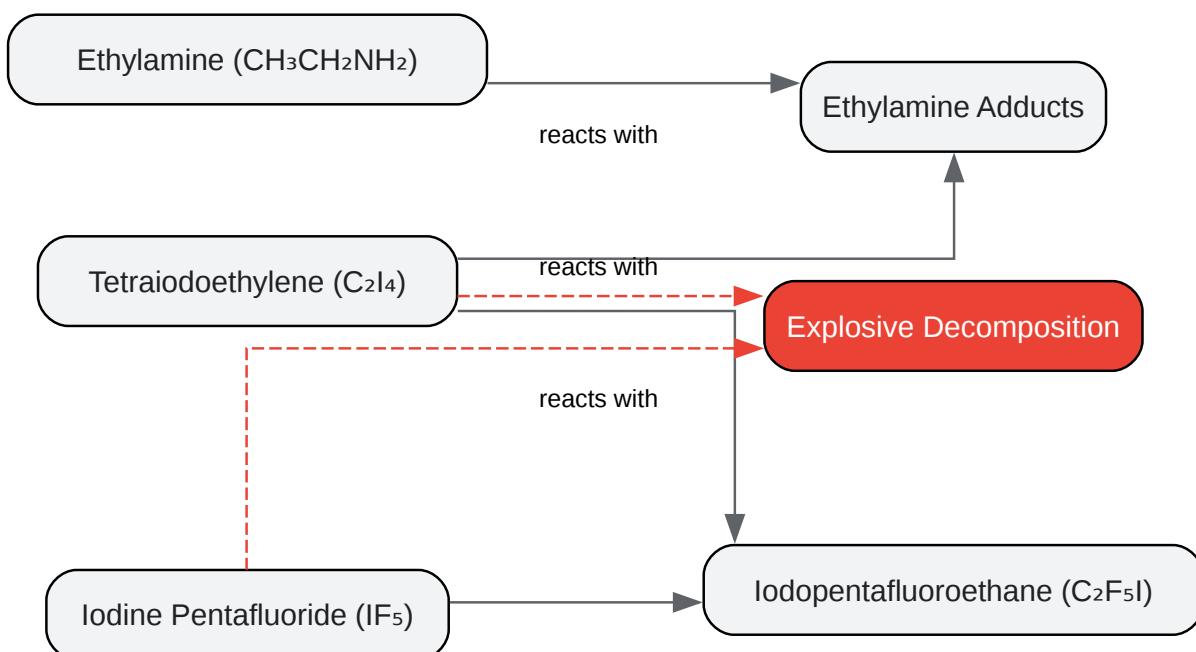
Caption: Synthesis of **Tetraiodoethylene** from Diiodoacetylene.

Key Reactions of Tetraiodoethylene

Tetraiodoethylene participates in several notable chemical reactions.

Reaction with Ethylamine

Tetraiodoethylene reacts with ethylamine to form addition compounds, specifically ethylamine di-tetraiodoethylene ($\text{CH}_3\text{CH}_2\text{NH}_2 \cdot (\text{C}_2\text{I}_4)_2$) and ethylamine tetraiodoethylene ($\text{CH}_3\text{CH}_2\text{NH}_2 \cdot \text{C}_2\text{I}_4$).^[1] The formation of these adducts is a characteristic reaction of amines with halogenated alkenes.^{[5][6][7]}


Detailed experimental protocols for this specific reaction are not readily available in the reviewed literature. The reaction likely proceeds via nucleophilic attack of the amine on the electron-deficient double bond of tetraiodoethylene.

Reaction with Iodine Pentafluoride

The reaction of **tetraiodoethylene** with iodine pentafluoride (IF_5) is reported to yield iodopentafluoroethane ($\text{C}_2\text{F}_5\text{I}$).^[1] However, this reaction is also noted to be explosive under certain conditions.^[8] Iodine pentafluoride is a powerful fluorinating agent.^[9]

Specific and safe experimental conditions for the controlled synthesis of iodopentafluoroethane from **tetraiodoethylene** and iodine pentafluoride are not detailed in the available literature and would require careful development in a specialized laboratory setting due to the hazardous nature of the reactants.

Reaction Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Key Reactions of **Tetraiodoethylene**.

Spectral Data

While a comprehensive set of published spectra is not readily available, the following provides an overview of expected spectral characteristics.

- Infrared (IR) Spectroscopy: The IR spectrum of **tetraiodoethylene** would be expected to show characteristic absorptions for the C=C stretching vibration, which would be at a lower

frequency than in non-halogenated alkenes due to the mass of the iodine atoms. Absorptions for C-I stretching vibrations would be expected in the fingerprint region, typically below 600 cm^{-1} .^[10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons, ^1H NMR spectroscopy is not applicable. The ^{13}C NMR spectrum would show a single resonance for the two equivalent olefinic carbons.
- Mass Spectrometry: The mass spectrum of **tetraiodoethylene** would be expected to show a prominent molecular ion peak (M^+) at m/z 532. The fragmentation pattern would likely involve the successive loss of iodine atoms, leading to peaks at m/z 405 ($\text{M}^+ - \text{I}$), m/z 278 ($\text{M}^+ - 2\text{I}$), and m/z 151 ($\text{M}^+ - 3\text{I}$).^{[11][12][13][14]}

Conclusion

Tetraiodoethylene, since its discovery by Baeyer, has been a compound of interest due to its unique structure and reactivity. While its initial application as an antiseptic did not gain widespread traction, its chemistry, particularly its synthesis from readily available precursors like calcium carbide, remains a noteworthy topic in organic synthesis. This guide provides a detailed compilation of the historical context, physicochemical properties, and key synthetic and reactive pathways of **tetraiodoethylene**, aimed at serving as a valuable resource for the scientific community. Further research into the detailed mechanisms and optimization of its reactions could unveil new applications for this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraiodoethylene - Wikipedia [en.wikipedia.org]
- 2. 四碘乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Tetraiodoethylene | C2I4 | CID 10568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. Iodine pentafluoride | F5I | CID 522683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Special fluorinated gases & liquids | Solvay [solvay.com]
- 10. infrared spectrum of iodoethane C₂H₅I CH₃CH₂I prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Tetraiodoethylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221444#discovery-and-history-of-tetraiodoethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com